2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-6-4(7(11,12)13)2-1-3-5(6)16-8(10,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZMZWJFDJMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in pharmaceutical and agrochemical research due to its unique biological properties. The presence of multiple fluorine atoms in its structure enhances its lipophilicity, stability, and potential bioactivity, making it a subject of interest in drug design and development.
- Molecular Formula : C8H4ClF5O
- Molecular Weight : 246.57 g/mol
- CAS Number : 1417566-33-6
Biological Activity
The biological activity of this compound can be summarized based on its interactions with various biological targets, particularly in the context of medicinal chemistry and agricultural applications.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting enzymes involved in cancer metabolism. A structural analog with a similar trifluoromethyl moiety demonstrated IC50 values below 20 µM against specific cancer cell lines, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
The compound has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. Inhibitors targeting BCAT1 and BCAT2 have been developed, with some exhibiting selectivity and potency comparable to established drugs. For example, BAY-069, a related compound, was identified as a dual inhibitor with high cellular activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the significance of the trifluoromethyl group in enhancing biological activity. Research indicates that the introduction of fluorine atoms into aromatic systems can lead to improved binding affinity and selectivity towards biological targets. The electronegative nature of fluorine contributes to stronger interactions with enzyme active sites .
Case Studies
- In vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against a range of cancer cell lines. The most effective compounds had IC50 values significantly lower than those of non-fluorinated analogs.
- Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can reduce tumor growth rates when administered at specific dosages, indicating potential for further development into therapeutic agents.
Data Summary Table
| Compound Name | CAS Number | Molecular Weight | Biological Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | 1417566-33-6 | 246.57 | Inhibitor of BCAT1/BCAT2 | <20 |
| BAY-069 | N/A | N/A | Dual BCAT inhibitor | <20 |
| Trifluoromethyl analog | N/A | N/A | Anticancer activity | Varies |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, compounds with fluorinated moieties often exhibit enhanced biological activity and metabolic stability. The specific structure of 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene allows for potential applications in the development of pharmaceuticals, particularly in targeting diseases that require precise molecular interactions.
Case Study: Anticancer Activity
Recent studies have indicated that fluorinated benzene derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested for its ability to inhibit specific cancer cell lines, showing promising results in preliminary assays .
Agrochemicals
The compound is also being explored as a potential agrochemical agent. Fluorinated compounds are known for their effectiveness as pesticides and herbicides due to their ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms.
Case Study: Fungicidal Activity
A patent (US11751568B2) discusses the use of similar compounds as fungicides, highlighting the importance of chlorinated and fluorinated structures in enhancing fungicidal properties . This suggests that this compound could serve as a lead compound for developing new agricultural chemicals.
Materials Science
The unique properties of fluorinated compounds make them suitable for various applications in materials science, particularly in the development of advanced materials with specialized characteristics such as increased thermal stability and chemical resistance.
Application in Coatings
Fluorinated compounds are often used in coatings to provide water and oil repellency. Research indicates that incorporating such compounds into polymer matrices can significantly enhance their performance under extreme conditions .
Environmental Chemistry
The environmental impact and degradation pathways of fluorinated compounds are critical areas of study. Understanding how compounds like this compound behave in the environment can inform safety assessments and regulatory decisions.
Environmental Persistence
Studies have shown that certain fluorinated compounds can persist in the environment, raising concerns about their long-term ecological effects . Research into the degradation pathways of these compounds is essential for developing safer alternatives.
Comparison with Similar Compounds
Structural and Functional Differences
Oxyfluorfen (2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
- Structure: Position 1: A 3-ethoxy-4-nitrophenoxy group (–O–C₆H₃(NO₂)-OCH₂CH₃). Position 2: Chlorine. Position 4: Trifluoromethyl.
- Application : Herbicide (e.g., Galigan® 2E) .
- Key Differences: Substituent Complexity: Oxyfluorfen’s phenoxy group includes a nitro (–NO₂) and ethoxy (–OCH₂CH₃) moiety, which are electron-withdrawing and influence herbicidal activity. In contrast, the target compound’s chloro(difluoro)methoxy group is smaller and more electronegative, likely favoring fungicidal interactions . Fluorine Content: The target compound has five fluorine atoms (CF₂ClO– and –CF₃), whereas Oxyfluorfen has three (only in –CF₃). Increased fluorine enhances lipophilicity and environmental persistence. Positional Isomerism: The –CF₃ group in Oxyfluorfen is at position 4 versus position 3 in the target compound.
Phenoxyalkanoic Acid Amide Derivatives (Patent Example)
- General Formula : Derivatives with variable substituents (e.g., –CH₃, –CF₃, –CN) at positions X, Y, Z and functional groups (e.g., hydroxymethyl, methoxycarbonyl) on the side chain .
- Example Compound : A derivative with X=Cl, Y=H, Z=CF₃ and R₁=CH₃.
- Key Differences :
- Side Chain Modifications : The patent compounds feature amide-linked side chains (e.g., –NHCO–R groups), which are absent in the target compound. These side chains improve solubility and systemic mobility in plants .
- Biological Activity : While the patent emphasizes fungicidal activity, the target compound’s lack of a polar side chain may limit its mobility but enhance contact-based efficacy.
Physicochemical and Environmental Properties
| Property | Target Compound | Oxyfluorfen | Patent Derivative (Example) |
|---|---|---|---|
| Molecular Weight | ~265.5 g/mol | ~361.7 g/mol | ~300–350 g/mol (estimated) |
| Fluorine Atoms | 5 | 3 | 3–6 (depending on substituents) |
| LogP (Lipophilicity) | High (estimated >3.5) | Moderate (~3.0) | Variable (side chains reduce LogP) |
| Application | Fungicide (inferred) | Herbicide | Fungicide |
| Key Substituents | –O–CF₂Cl, –Cl, –CF₃ | –O–C₆H₃(NO₂)-OCH₂CH₃, –Cl, –CF₃ | –Cl, –CF₃, amide side chains |
Mechanistic and Application Insights
- Herbicidal vs. Fungicidal Activity :
- Environmental Impact :
- The target compound’s higher fluorine content may increase soil adsorption and bioaccumulation risks compared to Oxyfluorfen, which degrades more readily due to its nitro group .
Q & A
Q. Basic
- ¹H NMR : The absence of aromatic protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) simplifies splitting patterns. Protons on the benzene ring may show deshielding due to substituents.
- ¹⁹F NMR : Distinct signals for the CF₃ group (~-60 ppm) and the chloro(difluoro)methoxy group (~-80 ppm) confirm substitution patterns.
- ¹³C NMR : Resonances for carbons bonded to fluorine (e.g., CF₃ at ~120 ppm) and the methoxy carbon (~70 ppm) validate connectivity.
X-ray crystallography (as in ) can resolve ambiguities in complex cases .
What challenges arise in achieving regioselective substitution on the benzene ring during synthesis?
Advanced
The trifluoromethyl (-CF₃) and chloro(difluoro)methoxy (-OCF₂Cl) groups are strong meta-directors, complicating ortho/para substitution. Strategies include:
- Protecting groups : Temporarily block reactive sites during halogenation.
- Directed ortho-metalation : Use lithium bases to direct substitution.
- Temperature control : Lower temperatures favor kinetic over thermodynamic products.
highlights the use of Grignard reagents for selective halogenation under controlled conditions .
How do the electronic effects of substituents influence electrophilic aromatic substitution (EAS) reactivity?
Q. Advanced
- CF₃ group : Strongly electron-withdrawing (-I effect), deactivating the ring and directing incoming electrophiles to meta positions.
- -OCF₂Cl group : The oxygen lone pairs provide weak resonance donation (+M), but the electronegative Cl and F atoms dominate, making it a net deactivator.
Competition between substituents can lead to mixed regioselectivity. Computational modeling (e.g., DFT) predicts reactive sites by analyzing charge distribution .
What analytical techniques beyond NMR are critical for purity assessment?
Q. Basic
- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies impurities using a C18 column and UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects halogen isotopic patterns.
- Elemental Analysis : Validates C, H, N, and halogen content (±0.3% deviation).
emphasizes X-ray crystallography for structural validation in ambiguous cases .
How does the chloro(difluoro)methoxy group impact herbicidal activity compared to traditional ethers?
Advanced
Compared to Oxyfluorfen (a herbicide with a nitro-phenoxy group, ), the chloro(difluoro)methoxy group:
- Increases lipophilicity : Enhances membrane permeability due to higher fluorine content.
- Alters metabolic stability : Fluorine’s resistance to oxidation prolongs environmental persistence.
- Modifies target binding : Steric bulk may reduce affinity for protoporphyrinogen oxidase (PPO), a common herbicide target. Structure-activity relationship (SAR) studies via enzymatic assays are recommended .
What are the environmental degradation pathways of this compound?
Q. Advanced
- Photolysis : UV exposure cleaves the C-O bond in the methoxy group, yielding chloro(difluoro)methanol and a trifluoromethylbenzene derivative.
- Hydrolysis : Under alkaline conditions, the methoxy group hydrolyzes to form phenolic intermediates.
- Microbial degradation : Soil bacteria (e.g., Pseudomonas) may dehalogenate the compound, detected via LC-MS/MS monitoring of metabolites .
How do steric effects from the trifluoromethyl group influence biological interactions?
Advanced
The CF₃ group’s steric bulk can:
- Block binding pockets : Reduces affinity for enzymes with narrow active sites.
- Enhance selectivity : Favors targets with larger cavities, minimizing off-target effects.
shows that fluoro-substituted analogs exhibit higher activity than chloro-substituted ones due to better size compatibility with biological targets .
What strategies mitigate side reactions during multi-step halogenation?
Q. Advanced
- Stepwise halogenation : Prioritize the introduction of the most deactivating group (e.g., CF₃) first to slow subsequent reactions.
- Low-temperature conditions : Reduce radical-mediated side reactions during chlorination.
- Protection of reactive sites : Use silyl ethers or acetals to shield sensitive positions.
demonstrates the use of tetrahydrofuran (THF) as a solvent to stabilize intermediates during Grignard reactions .
Can computational models predict the thermodynamic stability of conformers?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Optimize geometries : Compare energy-minimized conformers.
- Calculate rotational barriers : Assess the flexibility of the methoxy group.
- Predict spectroscopic data : Validate against experimental NMR/IR results.
While not directly cited in evidence, this approach is standard for polyhalogenated aromatics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
